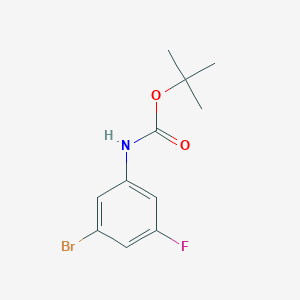
Tert-butyl (3-bromo-5-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-bromo-5-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H12BrFNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-bromo-5-fluorophenyl)carbamate typically involves the reaction of 3-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature for several hours . Another method involves the use of diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as precise temperature control, efficient mixing, and advanced purification techniques like flash chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3-bromo-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like N-ethyl-N,N-diisopropylamine (DIPEA) and catalysts such as diphenylphosphoryl azide. Solvents like toluene and THF are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
Tert-butyl (3-bromo-5-fluorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-bromo-5-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl (4-bromo-2-chloro-5-fluorophenyl)carbamate
Uniqueness
Tert-butyl (3-bromo-5-fluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H13BrFNO2 |
|---|---|
Peso molecular |
290.13 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
CYZOFJXGDFDBSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


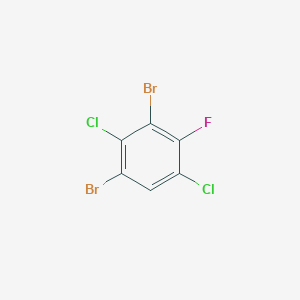
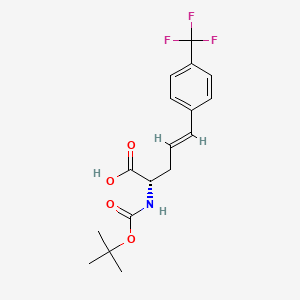
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)
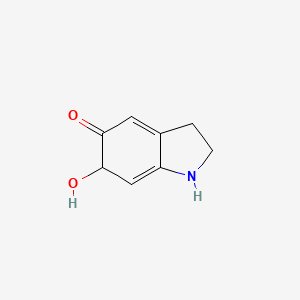
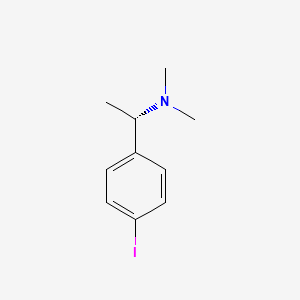
![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
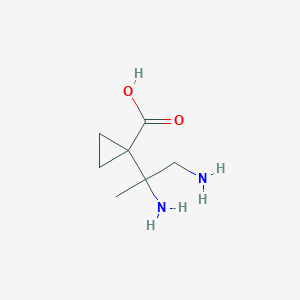
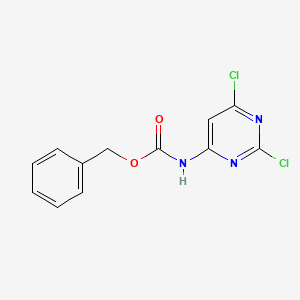


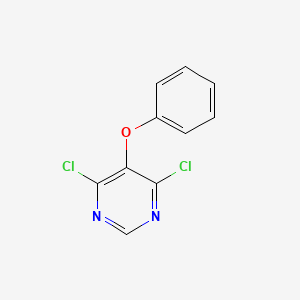
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
